

Freselestat Quarterhydrate in Acute Lung Injury Models: A Technical Guide

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Compound of Interest		
Compound Name:	Freselestat quarterhydrate	
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Executive Summary

Acute Lung Injury (ALI) and its more severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by a life-threatening inflammatory response in the lungs. A key mediator in the pathogenesis of ALI is neutrophil elastase, a potent serine protease released by activated neutrophils that contributes to lung tissue destruction. **Freselestat quarterhydrate** (also known as ONO-6818), a potent and orally active inhibitor of neutrophil elastase, has demonstrated significant therapeutic potential in preclinical models of ALI. This technical guide provides a comprehensive overview of the available data on Freselestat, focusing on its efficacy in various ALI models, detailed experimental protocols, and its mechanism of action.

Mechanism of Action

Freselestat is a selective and potent inhibitor of human neutrophil elastase with a Ki of 12.2 nM.[1] Its inhibitory activity is over 100-fold more potent against neutrophil elastase compared to other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.[1] By directly inhibiting neutrophil elastase, Freselestat mitigates the downstream inflammatory cascade and tissue damage associated with ALI.





Quantitative Data from Preclinical Models

The efficacy of Freselestat has been evaluated in several preclinical models of acute lung injury. The following tables summarize the key quantitative findings.

Table 1: Efficacy of Freselestat in a Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury Model in

Rats[1]

Parameter	Control Group (Saline)	HNE Group (200 U)	HNE + Freselestat (10 mg/kg, oral)	HNE + Freselestat (100 mg/kg, oral)
Lung Myeloperoxidase (MPO) Activity (U/g tissue)	0.1 ± 0.05	1.2 ± 0.2	0.6 ± 0.1†	0.4 ± 0.1†
BALF Hemoglobin (μg/mL)	10 ± 5	250 ± 50	120 ± 30†	80 ± 20†
BALF Neutrophil Count (x10^4 cells/mL)	5 ± 2	80 ± 15	40 ± 10†	25 ± 8†
Functional Residual Capacity (FRC) (mL)	2.5 ± 0.2	3.5 ± 0.3	2.8 ± 0.2†	2.6 ± 0.2†
Total Lung Capacity (TLC) (mL)	8.5 ± 0.5	10.5 ± 0.6	9.0 ± 0.5†	8.7 ± 0.4†
Lung Compliance (mL/cm H2O)	0.47 ± 0.13	0.61 ± 0.08	0.43 ± 0.11†	0.43 ± 0.12†



*p < 0.05 vs. Control Group; †p < 0.05 vs. HNE Group. Data are presented as mean \pm SD.

Table 2: Efficacy of Freselestat in a Simulated Extracorporeal Circulation Model with Human Blood[2]

Parameter	Control Group	Freselestat Group (1.0 µM)
Neutrophil Elastase (ng/mL) at 120 min	1250 ± 150	250 ± 50
Interleukin-8 (IL-8) (pg/mL) at 120 min	800 ± 100	400 ± 75
Complement C5b-9 (ng/mL) at 120 min	600 ± 80	300 ± 50*

^{*}p < 0.05 vs. Control Group. Data are presented as mean \pm SD.

Experimental Protocols Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Rats[1]

- Animal Model: Male Wistar rats.
- Induction of Injury: A single intratracheal administration of human neutrophil elastase (HNE,
 200 U) using a microsprayer.
- Treatment: Freselestat (10 or 100 mg/kg) is administered orally 1 hour before the HNE application. The vehicle control group receives a 0.5% carboxymethyl-cellulose solution.
- Acute Phase Assessment (6 hours post-HNE):
 - Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid (BALF).
 - BALF Analysis: Total and differential cell counts (specifically neutrophils) and hemoglobin concentration are determined.



- Lung Tissue Analysis: Lung tissue is homogenized to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
- Chronic Phase Assessment (8 weeks post-HNE):
 - Pulmonary Function Tests: Functional residual capacity (FRC), total lung capacity (TLC),
 and lung compliance are measured to assess lung mechanics.
 - Histopathology: Lung tissue is processed for histological examination to determine the mean linear intercept as a measure of airspace enlargement.

Simulated Extracorporeal Circulation Model[2]

- System Setup: A closed-loop circuit consisting of a membrane oxygenator and a roller pump is used to simulate extracorporeal circulation.
- Blood Source: Freshly drawn heparinized (3.75 U/mL) human blood.
- Treatment: Freselestat (1.0 μ M) is added to the blood at the beginning of the recirculation. The control group receives no treatment.
- Experimental Procedure: The blood is recirculated for 120 minutes.
- Sample Analysis: Blood samples are collected at baseline and at various time points during recirculation.
 - Inflammatory Mediators: Levels of neutrophil elastase, interleukin-8 (IL-8), and the complement membrane attack complex (C5b-9) are measured by enzyme immunoassay.
 - Neutrophil Activation Markers: The expression of neutrophil adhesion molecules (CD11b and L-selectin) is assessed by flow cytometry.
 - Neutrophil Deformability: Changes in neutrophil deformability are evaluated using simulated silicon microcapillaries.

Signaling Pathways and Experimental Workflows

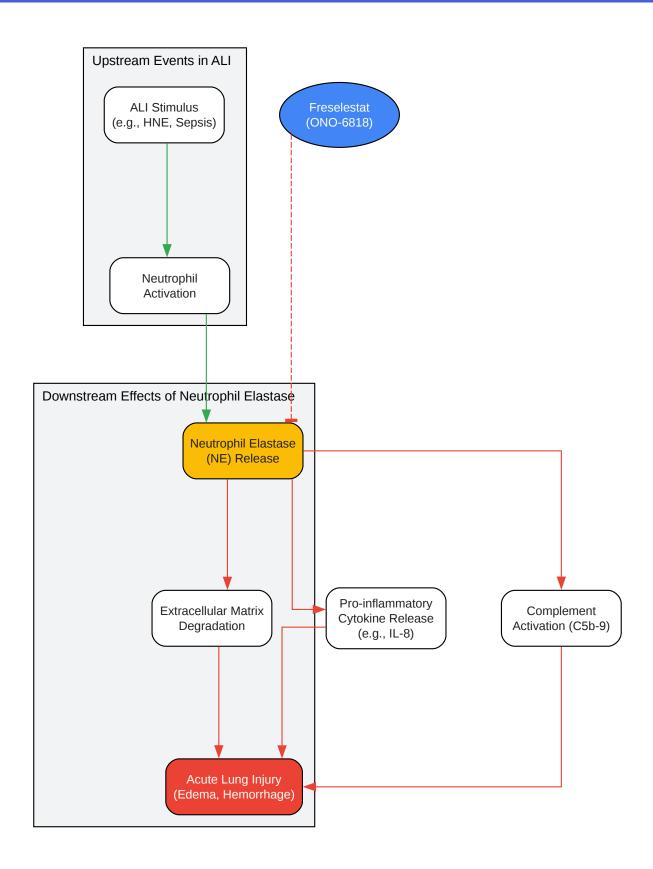






While specific intracellular signaling pathways directly modulated by Freselestat in ALI models are not extensively detailed in the current literature, its primary mechanism of action is the direct inhibition of neutrophil elastase. This leads to the attenuation of downstream inflammatory processes.

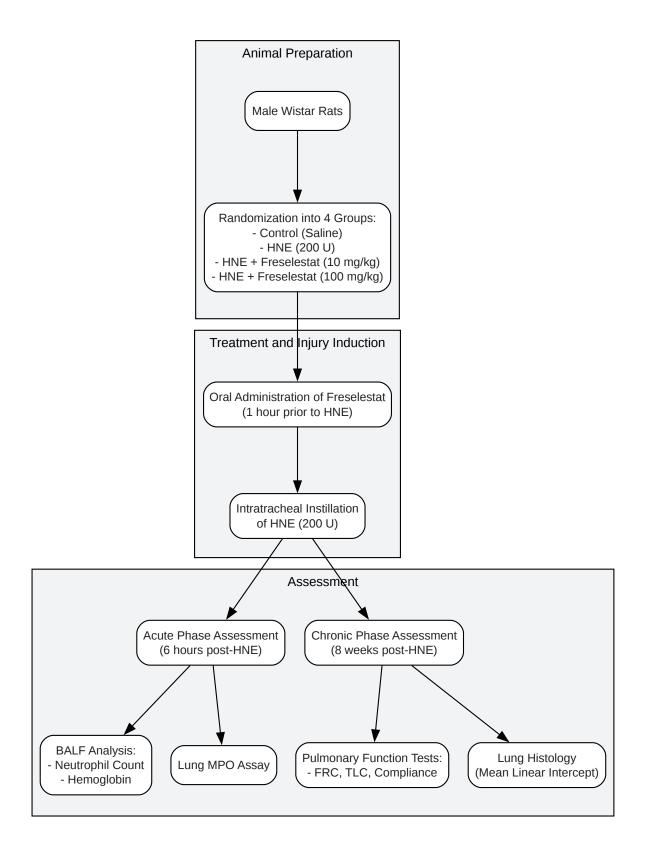




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Caption: Mechanism of Freselestat in attenuating acute lung injury.





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References

- 1. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastaseinduced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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